3-{[4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID
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Overview
Description
3-{[4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID: is a complex organic compound that features a thiazole ring, a carbamoyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2,5-dimethylphenylamine with carbon disulfide and bromine, followed by cyclization.
Carbamoylation: The thiazole derivative is then reacted with isocyanate to introduce the carbamoyl group.
Propanoic Acid Addition: Finally, the carbamoyl-thiazole intermediate is reacted with acrylonitrile followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, while the carbamoyl group can participate in nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-{[4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propanoic acid: Similar structure but with fluorine substituents.
3-(4-Bromophenyl)propanoic acid: Contains a bromine atom instead of the thiazole ring.
Steviol glycosides: Natural compounds with a similar propanoic acid moiety but different functional groups.
Uniqueness
3-{[4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its combination of a thiazole ring and a carbamoyl group, which imparts specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Properties
IUPAC Name |
4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-3-4-10(2)11(7-9)12-8-21-15(16-12)17-13(18)5-6-14(19)20/h3-4,7-8H,5-6H2,1-2H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLXMIYSYIFDLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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